N-(2,4-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide
Description
Historical Development of Triazolopyrazine Derivatives
The evolution of triazolopyrazine derivatives spans five decades, originating from foundational work on nitrogen-rich heterocycles in the 1970s. Early studies focused on simple pyrazine analogs for antimicrobial applications, but the fusion of triazole rings with pyrazine cores marked a pivotal shift in the 1990s. This structural hybridization enhanced both metabolic stability and target binding affinity, particularly in enzyme inhibition contexts.
A critical advancement occurred in the 2010s with the rational design of triazolo-pyridazine/-pyrimidine hybrids as kinase inhibitors. For instance, compound 12a–12g demonstrated nanomolar inhibitory activity against c-Met kinase, establishing the triazolo-pyrazine scaffold as a viable pharmacophore for oncology targets. Subsequent optimization efforts introduced diverse substituents, such as thiazolyl and pyrazolyl groups, to improve hydrophobic interactions within kinase domains. The incorporation of sulfanyl linkages, as seen in the target compound, emerged from later-stage medicinal chemistry campaigns to enhance solubility while maintaining target engagement.
Positioning within Medicinal Chemistry Research
Triazolopyrazine derivatives occupy a strategic niche in kinase-targeted drug discovery due to their unique three-dimensional topology. The planar triazole ring enables π-π stacking interactions with conserved phenylalanine residues in kinase ATP-binding pockets, while the pyrazine moiety provides hydrogen-bonding capabilities through its nitrogen atoms.
Comparative analysis with established kinase inhibitors reveals distinct advantages:
| Feature | Triazolopyrazine Derivatives | Quinazoline-Based Inhibitors |
|---|---|---|
| Solubility Profile | Enhanced via sulfanyl groups | Often requires PEGylation |
| Target Selectivity | Dual kinase inhibition | Single-target dominance |
| Synthetic Accessibility | 5-7 step routes | 8-10 step routes |
This structural class has shown particular promise in addressing resistance mechanisms, as evidenced by compound 17l 's maintained efficacy against c-Met T1010I mutant variants. The target compound's dimethoxyphenyl substituent likely extends this adaptability through steric complementarity with kinase hydrophobic pockets.
Significance in Drug Discovery Paradigms
The shift toward polypharmacological agents in oncology has amplified interest in triazolopyrazine derivatives. Unlike traditional single-target inhibitors, these molecules often exhibit dual kinase inhibition profiles, as demonstrated by foretinib analogs showing concurrent c-Met and VEGFR-2 activity (c-Met IC50 = 26 nM, VEGFR-2 IC50 = 2.6 µM). This dual action enables simultaneous targeting of tumor proliferation and angiogenesis pathways.
Key structure-activity relationship (SAR) findings driving current designs include:
- Moiety A (Triazolopyrazine Core) : Critical for hinge region binding via N1 and N3 interactions
- Moiety B (Substituted Phenyl) : Governs hydrophobic pocket penetration depth
- Moiety C (Sulfanyl Linker) : Balances solubility and conformational flexibility
The target compound's 2,4-dimethoxyphenyl group represents a strategic optimization to enhance metabolic stability compared to earlier ethoxy-substituted analogs.
Research Evolution and Current Scientific Interest
Recent advances (2020–2025) have focused on three key areas:
- Synthetic Methodology : Development of one-pot cyclization techniques reducing step count from 7 to 4 stages
- Computational Design : Machine learning models predicting substituent effects on kinase selectivity (R2 = 0.89 for c-Met inhibition)
- Biological Evaluation : High-content screening platforms assessing >50 kinase targets simultaneously
Ongoing clinical trials (NCT04879251, NCT04976309) of related triazolopyrazines in non-small cell lung cancer underscore the translational potential of this chemical class. The target compound's unique sulfanyl-butanoic acid linkage positions it as a candidate for oral bioavailability studies, addressing a key limitation of earlier intravenous-administered analogs.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-4-19(21(29)24-17-11-10-16(31-2)14-18(17)32-3)33-23-26-25-20-22(30)27(12-13-28(20)23)15-8-6-5-7-9-15/h5-14,19H,4H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTLDDGJURGNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=C(C=C(C=C1)OC)OC)SC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide is a complex organic compound characterized by its unique structural features that suggest significant biological activity. This compound integrates a dimethoxyphenyl group with a triazolo-pyrazine moiety and is hypothesized to exhibit various pharmacological properties. The following sections provide a detailed overview of its biological activity based on available research findings.
Chemical Structure
The molecular formula of this compound is C21H19N5O4S. Its structure includes:
- Dimethoxyphenyl group: Enhances lipophilicity and potential receptor interactions.
- Triazolo-pyrazine moiety: Implicated in various biological activities including anticancer effects.
Biological Activity Overview
Research indicates that compounds with similar structural features to this compound exhibit a range of biological activities:
Anticancer Activity
A study on [1,2,4]triazolo[4,3-a]pyrazine derivatives demonstrated promising anticancer properties. For instance:
- Compound 22i exhibited excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 ± 0.07 μM for A549 and 0.15 ± 0.08 μM for MCF-7 . These results suggest that N-(2,4-dimethoxyphenyl)-2-{...} may possess similar or enhanced anticancer efficacy due to its structural components.
The mechanisms through which such compounds exert their biological effects include:
- C-Met Kinase Inhibition: Studies have shown that certain triazolo-pyrazine derivatives inhibit c-Met kinase at nanomolar levels (IC50 = 48 nM), which is crucial in cancer progression and metastasis .
- Cell Cycle Arrest and Apoptosis Induction: Experiments involving dose-dependent treatments indicated that these compounds can induce cell cycle arrest and apoptosis in cancer cells through various assays including AO fluorescence staining and Annexin V-FITC/PI staining .
Comparative Analysis of Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structure Features | Unique Aspects | Anticancer Activity |
|---|---|---|---|
| Compound 22i | Triazolo-pyrazine with oxo-pyridazinone | High c-Met inhibition | IC50: A549 - 0.83 μM; MCF-7 - 0.15 μM |
| N-(2-fluorophenyl)-2-(8-(3-fluorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin)acetamide | Fluorinated phenyl groups | Enhanced bioactivity due to fluorination | Not specified |
| 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)propanone | Simple ketone structure | Less complex but still biologically active | Not specified |
This table illustrates the diversity in biological activity among related compounds and highlights the potential of N-(2,4-dimethoxyphenyl)-2-{...} as a candidate for further investigation.
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives:
- Cytotoxicity Studies: Research has shown that mercapto-substituted triazoles exhibit cytotoxic effects against human malignant cell lines such as MCF-7 and Bel7402. For example, specific derivatives demonstrated potent cytotoxicity compared to standard treatments .
- Antibacterial and Antifungal Activities: Other studies have indicated that similar compounds possess antibacterial and antifungal properties due to their ability to disrupt microbial cell functions .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2,4-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide exhibit anticancer properties. In vitro assays have shown that these compounds can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, structural analogs have been tested against various cancer cell lines with promising results .
Antimicrobial Properties
The compound's sulfanyl group may enhance its interaction with bacterial enzymes or membranes. Preliminary studies suggest that derivatives of this compound could possess significant antibacterial and antifungal activities. The mechanism may involve disrupting microbial cell wall synthesis or inhibiting key metabolic pathways .
Enzyme Inhibition
Research indicates that similar compounds can act as inhibitors for key enzymes involved in metabolic diseases such as diabetes and Alzheimer's disease. For instance, studies on related sulfonamide derivatives have demonstrated their potential as α-glucosidase and acetylcholinesterase inhibitors . This suggests that this compound may also exhibit similar enzyme inhibitory effects.
Case Studies and Research Findings
Chemical Reactions Analysis
Sulfanyl (-S-) Linkage
-
Nucleophilic Substitution : The sulfanyl group undergoes displacement with alkyl halides (e.g., methyl iodide) to form sulfides or sulfones under mild conditions .
Example: -
Oxidation : Reacts with meta-chloroperbenzoic acid (mCPBA) to form sulfoxide (1 eq. oxidant) or sulfone (2 eq. oxidant) .
Butanamide Side Chain
-
Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, yielding 2-({8-oxo-7-phenyltriazolo-pyrazin-3-yl}sulfanyl)butanoic acid and 2,4-dimethoxyaniline .
-
Reductive Amination : The terminal amide is resistant to standard reduction (e.g., LiAlH₄), but catalytic hydrogenation (H₂/Pd-C) reduces the triazolo ring instead .
Triazolo-pyrazine Core
-
Electrophilic Aromatic Substitution : The electron-deficient pyrazine ring undergoes nitration at position 5 using HNO₃/H₂SO₄ .
-
Ring-Opening Reactions : Strong bases (e.g., NaOH, 120°C) cleave the triazole ring, forming pyrazine diamines .
Stability and Degradation
Comparison with Similar Compounds
Structural Analog: 4-[7-(4-Ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-3-methyl-N-(4-methylphenyl)butanamide ()
Key Similarities :
- Core Structure : Both compounds share the triazolo[4,3-a]pyrazine scaffold, which is associated with kinase inhibition and enzyme modulation.
- Amide Linkage : The butanamide chain facilitates hydrogen bonding, influencing solubility and target interaction.
Key Differences :
- Substituents: The target compound has a 2,4-dimethoxyphenyl group, while the analog in features a 4-ethoxyphenyl and 4-methylphenyl group.
- Molecular Weight : The analog has a molecular weight of 445.52 g/mol, whereas the target compound’s larger dimethoxyphenyl group likely increases its molecular weight.
- logP : The analog’s logP of 2.94 suggests moderate lipophilicity, which may differ in the target compound due to additional methoxy groups.
Implications :
Pyrazolo[3,4-d]pyrimidine Derivatives ()
Example: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Core Structure : Pyrazolo[3,4-d]pyrimidine instead of triazolopyrazine.
- Substituents : Fluorinated aromatic groups and a sulfonamide side chain.
- Melting Point : 175–178°C, lower than triazolopyrazine analogs, suggesting weaker crystalline packing.
Comparison :
Tetrahydroimidazo[1,2-a]pyridine Derivatives ()
Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
- Core Structure : Tetrahydroimidazopyridine with ester and nitrophenyl groups.
- Melting Point : 243–245°C, indicating strong intermolecular forces due to nitro and ester groups.
Comparison :
Pyrazole Analogs ()
Example : N-(4-(Trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide
- Core Structure : Pyrazole with a trifluoromethylphenyl group.
- Melting Point : 251–253°C, higher than triazolopyrazines, likely due to rigid aromatic stacking.
Comparison :
- The trifluoromethyl group enhances lipophilicity and resistance to oxidative metabolism.
- The benzamide linkage in mirrors the butanamide in the target compound but with a bulkier aromatic system .
Research Findings and Implications
- Synthetic Routes : Triazolopyrazine derivatives (e.g., ) are synthesized via nucleophilic substitution and amidation, often using Cs₂CO₃ and DMF as catalysts .
- Bioactivity : The triazolopyrazine core is prevalent in kinase inhibitors; sulfanyl and methoxy groups may enhance binding to hydrophobic pockets .
- Pharmacokinetics : Methoxy groups in the target compound could improve solubility over ethoxy analogs but may reduce blood-brain barrier penetration due to higher polarity .
Q & A
Q. What is the standard synthetic route for N-(2,4-dimethoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide?
The compound can be synthesized via a multi-step protocol involving:
- Coupling reactions : Use carbonyldiimidazole (CDI) to activate carboxylic acid intermediates, followed by reaction with hydrazine derivatives (e.g., N-substituted hydrazinopyrazinones) under reflux conditions in anhydrous DMF .
- Thiol incorporation : Introduce the sulfanyl moiety via nucleophilic substitution or thiol-ene reactions, ensuring proper protection/deprotection strategies for reactive groups.
- Purification : Recrystallize from solvent mixtures (e.g., DMF/i-propanol) and validate purity via HPLC or TLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : Assign signals for methoxy (δ ~3.8 ppm), sulfanyl (δ ~2.5–3.5 ppm), and triazolo-pyrazine aromatic protons (δ ~7.0–8.5 ppm) .
- FTIR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C–S, ~600–700 cm⁻¹) functionalities .
- HRMS : Validate molecular weight (e.g., [M+H]+) with <5 ppm mass accuracy .
Q. What solvents and storage conditions are recommended for this compound?
- Solubility : Chloroform or methanol for dissolution .
- Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis or oxidation of the sulfanyl group .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, stoichiometry) .
- Flow chemistry : Enhance reproducibility and scalability by employing continuous-flow reactors for critical steps (e.g., CDI-mediated coupling) .
Q. How to resolve contradictions in spectral data during characterization?
Q. What computational strategies predict the compound’s pharmacological targets?
- Molecular docking : Screen against enzymes like dipeptidyl peptidase IV (DPP-IV) based on structural similarity to triazolo-pyrazine inhibitors (e.g., IC50 = 18 nM for DPP-IV) .
- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. trifluoromethyl groups) with activity using datasets from analogs .
Q. How to analyze structure-activity relationships (SAR) for this compound?
- Bioisosteric replacement : Substitute the 2,4-dimethoxyphenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to assess impact on target binding .
- Enzymatic assays : Compare inhibitory activity against related proline-selective peptidases (e.g., DPP-8/9) to evaluate selectivity .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
